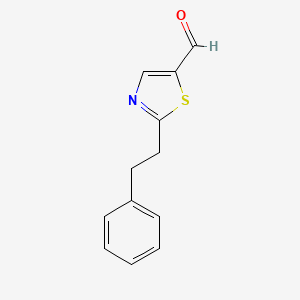

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

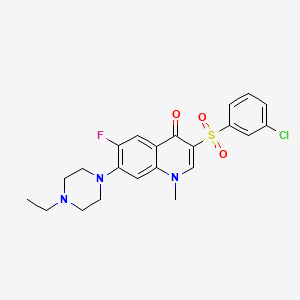

Overview

Description

Phenethyl acetate is a compound that is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .

Synthesis Analysis

In a study, 2-Phenylethyl Acetate was synthesized enzymatically by transesterification of vinyl acetate with 2-phenethyl alcohol .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques such as Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) and High Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, Phenethyl acetate has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .Scientific Research Applications

- Research Groups : Ongoing research aims to discover new bioactive 2-phenethylamines, expanding our understanding of their potential applications .

- Epaxal® and Inflexal V® : Liposomes, including those containing 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde, serve as carrier systems for vaccine development. Notably, vaccines like Epaxal® (for hepatitis) and Inflexal V® (for influenza) utilize liposomal formulations .

- Biological Activity : Researchers have investigated the inhibitory activity of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde against acetylcholinesterase (AChE) in vitro. Additionally, its cytotoxicity against the K562 human myeloid leukemia cell line has been explored .

- 2-Phenylethanol (2-PE) : This compound, derived from 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde, is a generally recognized as safe (GRAS) flavoring agent. It imparts a rose-like odor and is widely used in perfumes, pharmaceuticals, polishes, and personal care products .

- Yeast Strains : Researchers have explored the production of 2-PE using yeast strains. For instance, the S. cerevisiae JM2014 strain, isolated from a fermented milk drink, can produce 2-PE after incubation at 30 °C .

- Recreational Alkaloids : The 2-phenethylamine motif is also associated with a long list of alkaloids used recreationally (commonly known as “designer drugs”). These compounds have been linked to drug abuse-related conditions .

Medicinal Chemistry

Vaccine Development

AChE Inhibition and Cytotoxicity

Flavoring Agents and Odor Compounds

Bioproduction of 2-Phenylethanol

Designer Drugs and Recreational Use

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKZDVNAQVOHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)

![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![N-(4-acetylphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2845416.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)